EM-163

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

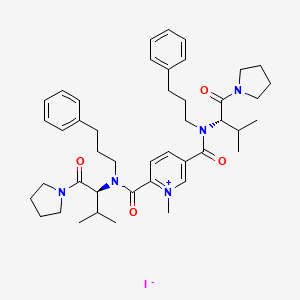

Molekularformel |

C44H60IN5O4 |

|---|---|

Molekulargewicht |

849.9 g/mol |

IUPAC-Name |

1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide |

InChI |

InChI=1S/C44H60N5O4.HI/c1-33(2)39(43(52)46-26-12-13-27-46)48(30-16-22-35-18-8-6-9-19-35)41(50)37-24-25-38(45(5)32-37)42(51)49(31-17-23-36-20-10-7-11-21-36)40(34(3)4)44(53)47-28-14-15-29-47;/h6-11,18-21,24-25,32-34,39-40H,12-17,22-23,26-31H2,1-5H3;1H/q+1;/p-1/t39-,40-;/m0./s1 |

InChI-Schlüssel |

WJCJDZIXEVJIKZ-OFUZFLEOSA-M |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)[C@@H](C(C)C)C(=O)N5CCCC5)C.[I-] |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)C(C(C)C)C(=O)N5CCCC5)C.[I-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory (e163 Viral Protein)

Ectromelia Virus E163 Protein: A Comprehensive Technical Guide on its Function in Immune Evasion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ectromelia virus (ECTV), the causative agent of mousepox, employs a sophisticated arsenal of proteins to evade the host immune system. Among these is the E163 protein, a secreted viral chemokine-binding protein that plays a pivotal role in disrupting the host's inflammatory response. This technical guide provides an in-depth analysis of the E163 protein's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and relevant experimental workflows. E163 effectively neutralizes the host's chemokine-mediated immune cell recruitment by binding to both chemokines and glycosaminoglycans (GAGs), thereby preventing the formation of chemotactic gradients essential for leukocyte migration to sites of infection. This document serves as a comprehensive resource for researchers engaged in virology, immunology, and the development of novel anti-viral therapeutics.

Core Function of the E163 Protein

The Ectromelia virus E163 protein is a 31-kDa secreted glycoprotein that functions as a potent immunomodulator.[1] Its primary role is to interfere with the host's chemokine network, a critical component of the innate and adaptive immune response. Chemokines are small signaling proteins that direct the migration of immune cells, such as leukocytes, to sites of inflammation and infection. E163 subverts this process through a dual-binding mechanism.

Firstly, E163 binds with high affinity to a select group of both CC and CXC chemokines.[1][2] Secondly, and crucially, it interacts with glycosaminoglycans (GAGs), which are complex polysaccharides present on the surface of host cells and in the extracellular matrix.[1][3][4] GAGs are essential for establishing a stable chemokine gradient that guides migrating immune cells.

The E163 protein binds to the GAG-binding domain of chemokines.[1][3][4][5] This targeted interaction effectively prevents the chemokines from attaching to cell-surface GAGs.[3][6] By doing so, E163 disrupts the formation of the chemotactic gradient, thereby inhibiting the recruitment of leukocytes to the site of viral infection.[1][2][4][5] This mechanism of action allows the ectromelia virus to establish a more favorable environment for its replication and spread by dampening the host's inflammatory response.

Quantitative Data: Binding Affinities

The efficacy of the E163 protein as a chemokine-binding protein is underscored by its high-affinity interactions. The equilibrium dissociation constant (KD), a measure of binding affinity, has been determined for a range of human and murine chemokines using Surface Plasmon Resonance (SPR). A lower KD value indicates a stronger binding affinity.

| Chemokine Family | Chemokine | Species | Equilibrium Dissociation Constant (KD) (nM) |

| CC | CCL21 | Human | High Affinity |

| CC | CCL24 | Human | High Affinity |

| CC | CCL25 | Human | 9.87 |

| CC | CCL26 | Human | High Affinity |

| CC | CCL27 | Human | High Affinity |

| CC | CCL28 | Human | High Affinity |

| CXC | CXCL10 | Human | 829 |

| CXC | CXCL10 | Murine | 556 |

| CXC | CXCL12α | Human | High Affinity |

| CXC | CXCL12β | Human | 12.9 |

| CXC | CXCL14 | Human | High Affinity |

Data sourced from Ruiz-Argüello et al. (2008).[1][3] "High Affinity" indicates strong binding was observed, though a specific KD value was not reported in the provided source.

Signaling Pathways and Logical Relationships

The mechanism by which E163 disrupts the chemokine signaling pathway and the logical flow of its inhibitory action can be visualized through the following diagrams.

Caption: E163 protein disrupts leukocyte migration by binding to chemokines and GAGs.

Experimental Protocols

The functional characterization of the E163 protein has been achieved through a series of key in vitro experiments. The detailed methodologies for these assays are outlined below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol details the measurement of binding kinetics and affinity between the E163 protein and various chemokines.

Objective: To determine the equilibrium dissociation constant (KD) of the E163-chemokine interaction.

Materials:

-

BIAcore X100 biosensor (or equivalent)

-

CM5 or CM4 sensor chips

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant E163 protein

-

Purified recombinant chemokines

-

HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% (v/v) Surfactant P20, pH 7.4)

Procedure:

-

Immobilization of E163:

-

Equilibrate the CM5/CM4 sensor chip with HBS-EP buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.

-

Inject the purified E163 protein (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 300-800 response units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the chemokine (analyte) in HBS-EP buffer over the E163-immobilized surface at a constant flow rate (e.g., 10-30 µl/min).

-

Monitor the association and dissociation phases in real-time by recording the change in response units.

-

A reference flow cell without immobilized E163 should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using BIAevaluation software (or equivalent).

-

Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Caption: A streamlined workflow for determining protein-protein binding affinities using SPR.

Chemotaxis Assay

This protocol is used to assess the ability of the E163 protein to inhibit chemokine-induced cell migration.

Objective: To determine if E163 can block the migration of immune cells towards a chemokine gradient.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis)

-

Immune cells (e.g., T cells like Molt4, or monocytes like MonoMac)

-

RPMI 1640 medium with 10% FCS

-

Purified recombinant E163 protein

-

Chemoattractant (e.g., human CXCL12β or CCL25)

-

Cell counting method (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Preparation:

-

Culture and harvest the immune cells. Resuspend the cells in migration medium (e.g., RPMI 1640) to a final concentration of 1 x 107 cells/ml.

-

-

Assay Setup:

-

In the lower chamber of the chemotaxis plate, add the chemoattractant at a concentration known to induce migration.

-

In a separate set of wells (the experimental group), pre-incubate the chemoattractant with the purified E163 protein for 1 hour at 37°C before adding it to the lower chamber.

-

Include a negative control with no chemoattractant and a positive control with only the chemoattractant.

-

-

Cell Migration:

-

Place the membrane (e.g., 5 µm pore size) over the lower chambers.

-

Add the cell suspension to the upper chamber.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 2-4 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Alternatively, for some systems, migrated cells in the lower chamber can be collected and counted.

-

-

Data Analysis:

-

Compare the number of migrated cells in the presence and absence of the E163 protein to determine the percentage of inhibition.

-

Heparin-Agarose Pull-Down Assay

This protocol is used to demonstrate the interaction between the E163 protein and glycosaminoglycans (GAGs).

Objective: To confirm that E163 binds to heparin, a highly sulfated GAG.

Materials:

-

Heparin-agarose beads

-

Purified recombinant E163 protein

-

Binding buffer (PBS with 0.2% bovine serum albumin)

-

Wash buffer (PBS)

-

SDS-PAGE loading buffer

-

Equipment for SDS-PAGE and Western blotting

-

Anti-His antibody (or other tag-specific antibody)

Procedure:

-

Binding:

-

Incubate a defined amount of purified E163 protein (e.g., 50 nM) with heparin-agarose beads in binding buffer for 1 hour at room temperature with rotation.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant and wash the beads three times with wash buffer to remove any unbound protein.

-

-

Elution and Detection:

-

Elute the bound protein from the beads by adding SDS-PAGE loading buffer and boiling for 1-5 minutes.

-

Analyze the eluted sample by SDS-PAGE followed by Western blotting using an antibody specific to a tag on the E163 protein (e.g., anti-His).

-

A positive band on the Western blot indicates that E163 has bound to the heparin-agarose beads.

-

Conclusion

The ectromelia virus E163 protein is a highly effective viral immunomodulator that targets the host's chemokine system to facilitate immune evasion. Its dual-binding capability, allowing it to interact with both chemokines and glycosaminoglycans, represents a sophisticated viral strategy to disrupt the inflammatory response. The quantitative data on its high-affinity chemokine binding and the detailed understanding of its mechanism of action provide a solid foundation for further research. The experimental protocols detailed in this guide offer a practical framework for scientists investigating viral pathogenesis and for professionals in drug development seeking to identify and validate novel therapeutic targets to combat poxvirus infections. A thorough understanding of the function of viral proteins like E163 is paramount in the ongoing effort to develop effective countermeasures against viral diseases.

References

- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ectromelia virus protein that interacts with chemokines through their glycosaminoglycan binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

E163 Protein: A Technical Guide to its Mechanism of Action in Immune Evasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectromelia virus (ECTV), the causative agent of mousepox, employs a sophisticated arsenal of immunomodulatory proteins to evade the host immune system. Among these is the secreted E163 protein, a key player in the virus's strategy to disrupt the host's chemokine network. This technical guide provides an in-depth analysis of the E163 protein's mechanism of action, focusing on its role as a viral chemokine-binding protein. We will delve into its molecular interactions, the signaling pathways it perturbs, and the experimental methodologies used to elucidate its function. This document is intended to be a comprehensive resource for researchers in virology, immunology, and drug development seeking to understand and potentially target this viral immune evasion strategy.

Core Mechanism of Action: Disruption of the Chemokine-Glycosaminoglycan Axis

The primary mechanism by which the E163 protein facilitates immune evasion is through its strategic interference with the chemokine-glycosaminoglycan (GAG) axis. Chemokines, a family of small cytokines, are crucial for orchestrating leukocyte trafficking to sites of inflammation and infection. Their proper function relies on their ability to form a concentration gradient by binding to GAGs, such as heparan sulfate, on the surface of endothelial cells. This immobilized gradient is essential for directing the migration of immune cells.

The E163 protein disrupts this process through a dual-binding strategy:

-

Binding to Chemokines: E163 directly binds to a specific subset of CC and CXC chemokines. Crucially, it targets the GAG-binding domain of these chemokines. By occupying this site, E163 effectively prevents the chemokines from attaching to the cell surface GAGs.

-

Binding to Glycosaminoglycans (GAGs): The E163 protein itself possesses GAG-binding motifs, allowing it to anchor to the surface of host cells. This localization likely enhances its efficiency in sequestering chemokines at the site of infection, preventing them from establishing the necessary gradients for leukocyte recruitment.

This multifaceted approach effectively dismantles the chemokine-guided immune response, allowing the virus to replicate and spread with reduced interference from the host's cellular immunity.

Quantitative Data: Binding Affinities and Functional Interactions

The efficacy of the E163 protein is underscored by its high-affinity interactions with both chemokines and GAGs. The following tables summarize the key quantitative data obtained from various studies, primarily using Surface Plasmon Resonance (SPR).

| Chemokine (Murine) | Chemokine (Human) | Dissociation Constant (Kd) | Reference |

| CCL21 | CCL21 | 11.2 nM | |

| CCL25 | CCL25 | 9.87 nM | |

| CCL26 | - | 8.0 nM | |

| CCL28 | CCL28 | 10.3 nM | |

| CXCL12β | CXCL12β | 12.9 nM | |

| CXCL10 | CXCL10 | 556 nM |

Table 1: Binding Affinities of Ectromelia Virus E163 Protein to Various Chemokines. Note: Data for the highly similar Vaccinia virus A41 protein is included for a broader understanding of the family of proteins.

| Glycosaminoglycan | Dissociation Constant (Kd) | Reference |

| Heparin | 19 nM | |

| Heparan Sulfate | Lower affinity than heparin | |

| Chondroitin Sulfate A | Lower affinity than heparin | |

| Chondroitin Sulfate B | Lower affinity than heparin |

Table 2: Binding Affinities of Ectromelia Virus E163 Protein to Glycosaminoglycans.

Signaling Pathways and Molecular Interactions

The primary signaling pathway disrupted by the E163 protein is the chemokine signaling pathway, which is fundamental to immune cell migration. By preventing chemokines from binding to GAGs, E163 indirectly inhibits the activation of chemokine receptors on leukocytes and the subsequent downstream signaling events that lead to chemotaxis.

The Role of E163 in Poxvirus Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E163 protein of Ectromelia virus (ECTV), a member of the Poxviridae family, is a critical virulence factor that plays a significant role in the viral pathogenesis by modulating the host immune response. This secreted glycoprotein functions as a viral chemokine-binding protein (vCKBP), effectively disrupting the host's inflammatory and immune cell recruitment processes. E163 selectively binds to a range of host chemokines and glycosaminoglycans (GAGs), thereby inhibiting the establishment of a chemotactic gradient and preventing the migration of leukocytes to the site of infection. This guide provides an in-depth technical overview of the E163 protein, including its biochemical interactions, its role in immune evasion, and the experimental methodologies used to characterize its function.

Introduction to E163 and Poxvirus Immune Evasion

Poxviruses, a family of large, double-stranded DNA viruses, are notorious for their complex and effective strategies to evade the host immune system.[1][2] A key component of this immune evasion machinery is the expression of proteins that interfere with host cytokine and chemokine networks.[3][4] The E163 protein from Ectromelia virus, the causative agent of mousepox, is a prime example of such a viral immunomodulator.[5][6] E163 is a secreted 31-kDa glycoprotein and an ortholog of the vaccinia virus A41 protein.[5] Its primary function is to sequester host chemokines, thereby preventing the recruitment of immune cells to the site of viral replication and facilitating systemic viral spread.[5][6]

Molecular Interactions of E163

The immunomodulatory function of E163 is mediated through its direct interaction with two key components of the host's inflammatory response: chemokines and glycosaminoglycans (GAGs).

Chemokine Binding

E163 exhibits high-affinity binding to a specific subset of CC and CXC chemokines.[5] This interaction is crucial for its ability to disrupt leukocyte trafficking. The binding affinities of E163 for various human and murine chemokines have been quantified using surface plasmon resonance (SPR).[5]

Table 1: Binding Affinities of Ectromelia Virus E163 to Human and Murine Chemokines

| Chemokine Family | Chemokine | Species | Dissociation Constant (KD) [nM] |

| CC | CCL21 | Human | 15.4 |

| CC | CCL21 | Murine | 11.2 |

| CC | CCL24 | Murine | 28.9 |

| CC | CCL25 | Human | 9.87 |

| CC | CCL25 | Murine | 13.5 |

| CC | CCL26 | Human | No binding |

| CC | CCL27 | Murine | 20.3 |

| CC | CCL28 | Human | 19.8 |

| CC | CCL28 | Murine | 14.6 |

| CXC | CXCL10 | Human | 829 |

| CXC | CXCL10 | Murine | 556 |

| CXC | CXCL12α | Human | 12.9 |

| CXC | CXCL12α | Murine | 10.7 |

| CXC | CXCL12β | Human | 12.9 |

| CXC | CXCL12β | Murine | 11.5 |

| CXC | CXCL14 | Human | 25.6 |

| CXC | CXCL14 | Murine | 22.4 |

Data compiled from studies utilizing surface plasmon resonance.[5]

Glycosaminoglycan (GAG) Binding

Table 2: Effect of Mutations in GAG-Binding Regions of E163 on Heparin and Cell Surface Binding

| E163 Mutant | Mutated Regions | Heparin Binding | CHO Cell Surface Binding |

| Wild-Type | - | +++ | +++ |

| E163-1 | B | - | ++ |

| E163-2 | A | ++ | ++ |

| E163-3 | C | - | ++ |

| E163-4 | A + B | + | + |

| E163-5 | B + C | + | + |

| E163-6 | A + C | + | ++ |

Binding is qualitatively represented as: +++ (strong), ++ (moderate), + (reduced), - (no binding). Data is based on surface plasmon resonance and flow cytometry experiments.[2]

Mechanism of Action in Poxvirus Pathogenesis

The dual binding capabilities of E163 are central to its role in viral pathogenesis. By binding to the GAG-binding site of chemokines, E163 directly prevents their interaction with GAGs on the endothelial cell surface.[5] This disruption of the chemokine-GAG interaction is a key mechanism for inhibiting the establishment of a chemotactic gradient, which is essential for the directed migration of leukocytes to the site of infection.

Caption: Mechanism of E163-mediated immune evasion.

By preventing leukocyte migration, E163 facilitates the systemic spread of the virus, thereby increasing its virulence. While direct evidence comparing the LD50 of wild-type ECTV with an E163-deletion mutant is not extensively documented, the profound effect of E163 on the immune response strongly suggests its critical role in the severity of mousepox.

Role in Intracellular Signaling

Current research indicates that the primary function of E163 is to act extracellularly by sequestering chemokines. There is no direct evidence to suggest that E163 directly interacts with intracellular signaling pathways such as the NF-κB or MAPK pathways.[5][7][8][9][10] Other ectromelia virus proteins, such as EVM005 and EVM150, have been identified as inhibitors of the NF-κB pathway, acting downstream of IκBα degradation.[5][9] Therefore, the contribution of E163 to pathogenesis appears to be confined to its role as an extracellular immune modulator.

Experimental Protocols

The characterization of E163 has been made possible through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Recombinant E163 Protein Expression and Purification

This protocol describes the expression of His-tagged E163 in a mammalian expression system and its subsequent purification.

Workflow:

References

- 1. First Insight into the Modulation of Noncanonical NF-κB Signaling Components by Poxviruses in Established Immune-Derived Cell Lines: An In Vitro Model of Ectromelia Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. membres-timc.imag.fr [membres-timc.imag.fr]

- 5. EVM005: An Ectromelia-Encoded Protein with Dual Roles in NF-κB Inhibition and Virulence | PLOS Pathogens [journals.plos.org]

- 6. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Strategies of NF-κB signaling modulation by ectromelia virus in BALB/3T3 murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the E163 Chemokine Binding Domain Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E163 protein from Ectromelia virus (ECTV), the causative agent of mousepox, is a secreted viral chemokine-binding protein (vCKBP) that plays a crucial role in the viral evasion of the host immune system. By binding to host chemokines, E163 effectively neutralizes their function, preventing the recruitment of leukocytes to the site of infection. This technical guide provides a comprehensive overview of the E163 chemokine binding domain, its structure, mechanism of action, and the experimental protocols used for its characterization. A key feature of E163 is its ability to interact with the glycosaminoglycan (GAG)-binding domain of chemokines, thereby inhibiting their interaction with cell surface GAGs, a critical step for the establishment of a chemotactic gradient. Understanding the structural and functional intricacies of the E163-chemokine interaction is paramount for the development of novel anti-inflammatory and antiviral therapeutics.

E163 Chemokine Binding Domain Structure

The E163 protein is an ortholog of the Vaccinia virus A41 protein, sharing a high degree of sequence similarity.[1] While a crystal structure for E163 is not yet available, the solved structure of the A41 protein (PDB ID: 2VGA) serves as a reliable model.[2][3] The protein adopts a globular beta-sandwich fold, a structure common to the poxvirus vCCI family of proteins.[2]

The chemokine-binding domain of E163 is characterized by specific surface loops and an electrostatic charge distribution that facilitates its interaction with a select group of CC and CXC chemokines.[2] The binding paradigm is thought to be conserved with that of the vCCI-chemokine interaction.[2]

Glycosaminoglycan (GAG) Binding Sites

A critical aspect of E163's function is its interaction with GAGs, which are essential for its localization on the cell surface and for its interference with chemokine-GAG interactions.[3] Mutagenesis studies have identified three putative GAG-binding sites on E163, designated as sites A, B, and C.[3] These sites are rich in basic amino acid residues that electrostatically interact with the negatively charged sulfate and carboxyl groups of GAGs.

Quantitative Data on E163 Binding Affinities

The interaction of E163 with various chemokines and GAGs has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constants (KD) for these interactions are summarized in the tables below.

Table 1: E163-Chemokine Binding Affinities

| Chemokine | Dissociation Constant (KD) (nM) |

| Human CXCL12β | 12.9 |

| Human CCL25 | 9.87 |

Data sourced from reference[1].

Table 2: E163-Glycosaminoglycan Binding Affinities

| Glycosaminoglycan | Binding Affinity |

| Heparin | High |

| Heparan Sulfate | High |

| Chondroitin Sulfate A | Low |

| Chondroitin Sulfate B | Low |

Data interpretation from reference[1].

Mechanism of Action

E163 employs a sophisticated mechanism to disrupt the host's chemokine-mediated immune response. By binding to the GAG-binding site of chemokines, E163 sterically hinders their interaction with cell-surface GAGs.[1][4] This prevents the formation of a chemokine gradient on the endothelial surface, which is essential for directing leukocyte migration to the site of inflammation.[3] Furthermore, E163 itself can bind to cell-surface GAGs, effectively anchoring it in the vicinity of the infection where it can efficiently sequester newly secreted chemokines.[1]

Signaling Pathway Inhibition

The sequestration of chemokines by E163 leads to the inhibition of their downstream signaling pathways. A generalized chemokine signaling pathway and the point of inhibition by E163 are depicted in the diagram below.

Experimental Protocols

The characterization of the E163 chemokine binding domain involves several key experimental techniques. Detailed methodologies are provided below.

Recombinant E163 Protein Expression and Purification

Objective: To produce and purify recombinant E163 protein for use in binding and functional assays.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding E163 is synthesized with a C-terminal hexa-histidine (His6) tag and cloned into a suitable expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression).

-

Protein Expression:

-

E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an OD600 of 0.6-0.8.

-

Insect Cell Expression: Recombinant baculovirus is generated and used to infect Sf9 or Hi5 insect cells. The supernatant containing the secreted E163 protein is harvested 48-72 hours post-infection.

-

-

Purification:

-

The cell lysate (E. coli) or the culture supernatant (insect cells) is clarified by centrifugation.

-

The His6-tagged E163 protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

-

The column is washed with a low concentration of imidazole to remove non-specifically bound proteins.

-

E163 is eluted with a high concentration of imidazole.

-

Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein preparation.

-

Protein concentration is determined using a BCA assay, and purity is assessed by SDS-PAGE.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) of the E163-chemokine and E163-GAG interactions.

Methodology:

-

Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant chemokine or biotinylated heparin is immobilized on the activated sensor chip surface via amine coupling or streptavidin-biotin interaction, respectively. A reference flow cell is prepared by immobilizing a control protein or just activating and deactivating the surface.

-

Analyte Injection: A series of concentrations of purified E163 protein (analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the ligand-immobilized and reference flow cells.

-

Data Acquisition: The association and dissociation of E163 are monitored in real-time as a change in resonance units (RU).

-

Data Analysis: The sensorgrams from the reference flow cell are subtracted from the ligand flow cell sensorgrams. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kon, koff, and KD values.

Site-Directed Mutagenesis of GAG-Binding Sites

Objective: To identify the specific amino acid residues within the putative GAG-binding sites of E163 that are critical for GAG interaction.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce point mutations (e.g., alanine substitutions) in the codons of the target basic residues within the GAG-binding sites (A, B, and C) of the E163 expression plasmid.

-

PCR Amplification: A PCR reaction is performed using the mutagenic primers and the wild-type E163 plasmid as a template. This reaction amplifies the entire plasmid with the desired mutation incorporated.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation: The DpnI-treated, mutated plasmid is transformed into competent E. coli cells.

-

Sequence Verification: Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

-

Protein Expression and Purification: The mutant E163 proteins are expressed and purified as described in section 4.1.

-

Functional Analysis: The GAG-binding affinity of the mutant proteins is assessed using SPR (as described in section 4.2) and compared to the wild-type E163 to determine the impact of the mutation.

Conclusion and Future Directions

The E163 protein of Ectromelia virus represents a fascinating example of viral immune evasion through the sophisticated manipulation of the host chemokine network. Its ability to bind to the GAG-binding domain of chemokines provides a unique mechanism for disrupting leukocyte trafficking. The structural and functional data presented in this guide offer a solid foundation for further research into the development of E163-based therapeutics. Future studies should focus on obtaining a high-resolution crystal structure of the E163-chemokine complex to precisely delineate the molecular interactions. Furthermore, a more extensive screening of the chemokine repertoire will provide a broader understanding of E163's binding specificity. Ultimately, a deeper comprehension of the E163 chemokine binding domain will pave the way for the design of novel protein and small-molecule inhibitors that can modulate chemokine activity in various inflammatory and infectious diseases.

References

- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ectromelia virus protein that interacts with chemokines through their glycosaminoglycan binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Glycosaminoglycan Interactions with Viral Protein E163

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ectromelia virus (ECTV) protein E163 is a secreted virulence factor that plays a crucial role in modulating the host immune response. It belongs to a family of viral chemokine-binding proteins that interfere with the host's chemokine network. A key mechanism of E163's immunomodulatory function is its interaction with glycosaminoglycans (GAGs), a class of linear polysaccharides found on the cell surface and in the extracellular matrix. This technical guide provides a comprehensive overview of the current understanding of the interactions between GAGs and viral protein E163. It includes a summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in virology, immunology, and the development of novel antiviral therapeutics.

Introduction

Ectromelia virus, the causative agent of mousepox, employs a variety of strategies to evade the host immune system. One such strategy is the secretion of the E163 protein, which disrupts the normal function of chemokines. Chemokines are a family of small cytokines that play a vital role in orchestrating leukocyte trafficking to sites of inflammation and infection. They do so by forming concentration gradients on the surface of endothelial cells, a process that is critically dependent on their interaction with cell surface GAGs such as heparan sulfate and chondroitin sulfate.

The viral protein E163 has been shown to interact with high affinity to the GAG-binding domain of a select number of CC and CXC chemokines[1]. Furthermore, E163 itself is capable of binding directly to GAGs, allowing it to anchor to the cell surface[1][2]. This dual-binding capability allows E163 to effectively sequester chemokines, preventing their interaction with cell surface GAGs and thereby disrupting the formation of the chemotactic gradients necessary for immune cell recruitment[2][3]. Understanding the molecular details of these interactions is crucial for the development of antiviral strategies that target this key immune evasion mechanism.

Quantitative Data on E163-GAG and E163-Chemokine Interactions

The binding affinities of E163 for various chemokines have been determined using surface plasmon resonance (SPR). While specific quantitative data for the direct interaction between E163 and different GAGs are not extensively available in the literature, the high-affinity nature of this interaction has been confirmed[2]. The following tables summarize the available quantitative data for the interaction of E163 with a selection of human and murine chemokines.

Table 1: Binding Affinities of Ectromelia Virus E163 with Human Chemokines

| Chemokine | Association Rate (ka) (1/M·s) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |

| CXCL10 | 0.03 x 10^5 | 2.72 x 10^-3 | 829 |

| CXCL12β | - | - | 12.9 |

| CCL25 | - | - | 9.87 |

Data extracted from Ruiz-Argüello et al., 2008[1]. Note: Some rate constants were not specified in the source material.

Table 2: Binding Affinities of Ectromelia Virus E163 with Murine Chemokines

| Chemokine | Association Rate (ka) (1/M·s) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |

| CXCL10 | 0.07 x 10^5 | 4.24 x 10^-3 | 556 |

| CCL25 | - | - | - |

Data extracted from Ruiz-Argüello et al., 2008[1]. Note: Some binding parameters were not specified in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interactions between E163, GAGs, and chemokines.

Surface Plasmon Resonance (SPR) for E163-Heparin Binding Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions. This protocol is adapted from studies on E163 and other GAG-binding proteins[2].

Objective: To qualitatively and quantitatively assess the binding of E163 to heparin.

Materials:

-

BIAcore sensor chip (e.g., CM5)

-

Recombinant purified E163 protein and mutant variants

-

Heparin

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

-

BIAcore instrument

Procedure:

-

Chip Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize heparin to the activated surface to a level of approximately 55 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Inject a solution of purified E163 protein (e.g., 150 nM in HBS-EP buffer) over the heparin-immobilized surface at a defined flow rate (e.g., 10 µl/min).

-

Monitor the association of E163 to the heparin surface in real-time.

-

Inject HBS-EP buffer to monitor the dissociation of the E163-heparin complex.

-

Regenerate the sensor surface if necessary with a pulse of a high salt solution (e.g., 2 M NaCl).

-

-

Data Analysis:

-

The resulting sensorgram (RU vs. time) provides qualitative information about the binding interaction.

-

For quantitative analysis, perform a kinetic titration by injecting a series of E163 concentrations.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Solid-Phase Chemokine Binding Assay (Competition ELISA)

This assay is used to determine the ability of E163 to inhibit the binding of chemokines to immobilized GAGs.

Objective: To measure the inhibitory effect of E163 on the interaction between a specific chemokine and heparin.

Materials:

-

96-well microtiter plates

-

Heparin-BSA conjugate

-

Recombinant chemokine (e.g., CXCL12)

-

Recombinant purified E163 protein

-

Primary antibody against the chemokine

-

Enzyme-conjugated secondary antibody

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a heparin-BSA conjugate overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound conjugate.

-

Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

-

Competition Reaction:

-

Prepare a series of solutions containing a fixed concentration of the chemokine and varying concentrations of E163.

-

Add these mixtures to the heparin-coated wells and incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody specific for the chemokine and incubate for 1 hour at room temperature.

-

Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the substrate solution. Allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of E163 present.

-

Plot the absorbance against the concentration of E163 to generate an inhibition curve.

-

Calculate the IC50 value, which is the concentration of E163 required to inhibit 50% of the chemokine binding to heparin.

-

Signaling Pathways and Mechanisms

The primary mechanism by which E163 disrupts the host immune response is through the sequestration of chemokines, thereby preventing the formation of a chemotactic gradient. This process can be visualized as a multi-step interaction.

Figure 1. Mechanism of E163-mediated chemokine sequestration.

The diagram above illustrates the normal process of chemokine-mediated leukocyte recruitment and how E163 interferes with this process. Under normal physiological conditions, chemokines bind to GAGs on the endothelial cell surface, creating a concentration gradient that directs the migration of leukocytes towards the site of inflammation. Leukocytes then bind to the chemokines via their specific receptors, leading to their activation and subsequent transmigration. The viral protein E163 disrupts this pathway by binding to both the cell surface GAGs and the GAG-binding site on the chemokines. This sequestration of chemokines by E163 prevents the formation of a chemotactic gradient, thereby inhibiting the recruitment of immune cells to the site of viral infection.

Figure 2. Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The interaction between the ectromelia virus protein E163 and host glycosaminoglycans is a critical component of the virus's immune evasion strategy. By anchoring itself to the cell surface and sequestering chemokines, E163 effectively disrupts the host's ability to mount an efficient inflammatory response. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into this important viral-host interaction. A deeper understanding of the structural and kinetic parameters of the E163-GAG-chemokine trimolecular complex could pave the way for the rational design of novel antiviral therapeutics that specifically target and inhibit this key virulence mechanism. Future research should focus on obtaining more precise quantitative data for the binding of E163 to a wider range of physiologically relevant GAGs and on elucidating the three-dimensional structure of the E163-chemokine complex. Such studies will be invaluable for the development of targeted interventions against poxvirus infections.

References

- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Cellular Receptors for the E163 Viral Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The E163 viral protein, a product of the ectromelia virus (the causative agent of mousepox), is a secreted chemokine-binding protein that plays a crucial role in the viral evasion of the host immune system. Contrary to a traditional model of a single, specific cellular receptor, E163 interacts with a class of ubiquitous cell surface molecules known as glycosaminoglycans (GAGs). This interaction is fundamental to its immunomodulatory function. This guide provides a comprehensive overview of the cellular reception of E163, detailing the nature of its interaction with GAGs, the quantitative binding data, the experimental protocols used for its characterization, and the downstream consequences on cellular signaling.

Cellular Receptors: Glycosaminoglycans (GAGs)

The primary cellular interacting partners for the E163 viral protein are not specific protein receptors but rather the sulfated glycosaminoglycans (GAGs) present on the cell surface and in the extracellular matrix. GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. The interaction of E163 with GAGs is of high affinity, enabling the virus to anchor this immunomodulatory protein to the cell surface in the vicinity of an infection[1].

The E163 protein has been shown to interact with several types of GAGs, including:

-

Heparin

-

Heparan sulfate

-

Chondroitin sulfate A

-

Chondroitin sulfate B

This broad interaction with GAGs allows the E163 protein to be effective in a wide range of tissues where GAGs are expressed.

Mechanism of Action

The interaction of E163 with cellular GAGs is a key component of its mechanism for disrupting the host's immune response. The primary function of this interaction is to competitively inhibit the binding of chemokines to GAGs. Chemokines, a family of small cytokines, rely on their interaction with GAGs to form chemotactic gradients that guide leukocytes to sites of inflammation and infection[2][3][4][5].

By binding to GAGs, the E163 protein effectively sequesters these molecules, preventing the formation of stable chemokine gradients. This disruption of chemokine presentation leads to impaired recruitment of immune cells, allowing the virus to establish and propagate infection more effectively. Furthermore, E163 can also bind directly to the GAG-binding sites on chemokines themselves, further preventing their interaction with the cell surface[1][6].

Quantitative Data Presentation

The binding affinities of the Ectromelia virus E163 protein for various chemokines have been determined using Surface Plasmon Resonance (SPR). The following table summarizes the equilibrium dissociation constants (KD) for these interactions. A lower KD value indicates a higher binding affinity.

| Chemokine Ligand | KD (nM) |

| Human CXCL12β | 12.9 |

| Human CCL25 | 9.87 |

| Murine CXCL10 | 1.8 |

| Murine CCL21 | 3.6 |

| Murine CCL25 | 1.4 |

| Murine CCL28 | 1.9 |

Data sourced from Ruiz-Argüello et al., 2008.

While direct KD values for E163 binding to specific GAGs are not explicitly detailed in the primary literature, the interaction is described as being of high affinity. Competition assays have demonstrated that soluble GAGs can inhibit the binding of E163 to cell surfaces, with the following order of efficacy: heparin > heparan sulfate > chondroitin sulfate B > chondroitin sulfate A.

Experimental Protocols

The characterization of the E163 protein's interaction with cellular GAGs has relied on several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free optical technique used to measure biomolecular interactions in real-time. It has been employed to determine the binding kinetics and affinity of E163 to various chemokines.

Protocol:

-

Immobilization of E163: Purified recombinant E163 protein is immobilized on a CM5 sensor chip via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). E163 in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface. Remaining active sites are blocked with ethanolamine.

-

Analyte Injection: Various concentrations of chemokine analytes in a running buffer (e.g., HBS-EP) are flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

-

Regeneration: The sensor chip surface is regenerated between analyte injections using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound chemokine.

Cell Binding Assay with CHO Cells

To investigate the interaction of E163 with cell surface GAGs, binding assays are performed using wild-type Chinese Hamster Ovary (CHO-K1) cells, which express GAGs, and mutant CHO cells (e.g., pgsA-745) that are deficient in GAG expression.

Protocol:

-

Cell Culture: CHO-K1 and GAG-deficient CHO cells are cultured in appropriate media (e.g., F-12K Medium with 10% FBS) to confluency.

-

Incubation with E163: Cells are detached and incubated with varying concentrations of purified recombinant E163 protein in a binding buffer (e.g., PBS with 1% BSA) for a defined period (e.g., 1 hour at 4°C) to allow binding.

-

Washing: Unbound E163 is removed by washing the cells with cold binding buffer.

-

Detection: Bound E163 is detected using a primary antibody specific for E163, followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is quantified using a flow cytometer. A significant increase in fluorescence in CHO-K1 cells compared to GAG-deficient cells indicates a GAG-dependent interaction.

-

Competition Assay: To determine the specificity of GAG binding, the assay can be performed in the presence of soluble GAGs (heparin, heparan sulfate, etc.) to compete for binding with the cell surface GAGs.

Signaling Pathways and Functional Consequences

The interaction of the E163 protein with cellular GAGs does not appear to initiate a direct intracellular signaling cascade in the host cell. Instead, its primary effect on signaling is indirect, through the disruption of chemokine-mediated signaling.

Chemokine binding to their cognate G-protein coupled receptors (GPCRs) on leukocytes triggers a cascade of intracellular events, including:

-

Activation of heterotrimeric G-proteins.

-

Activation of phospholipase C (PLC).

-

Generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Release of intracellular calcium stores.

-

Activation of protein kinase C (PKC) and other downstream kinases.

This signaling cascade ultimately leads to cytoskeletal rearrangements and directed cell migration. By preventing the initial step of chemokine presentation on GAGs, E163 effectively blocks this entire downstream signaling pathway from being initiated, thereby inhibiting leukocyte chemotaxis.

Visualizations

The following diagrams illustrate the key interactions and experimental workflows related to the E163 viral protein.

Caption: Mechanism of E163-mediated immune evasion.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Workflow for the cell-binding assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]

- 5. Modulation of chemokine activity by viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of E163 from ectromelia virus.

An In-Depth Technical Guide to the Discovery and Characterization of E163 from Ectromelia Virus

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the discovery, characterization, and mechanism of action of the E163 protein from the ectromelia virus (ECTV), a key player in viral immune evasion.

Introduction: Ectromelia Virus and Immune Evasion

Ectromelia virus (ECTV) is the causative agent of mousepox, a severe, often lethal disease in mice.[1][2] As a member of the Orthopoxvirus genus, which also includes the vaccinia virus and the variola virus (the causative agent of smallpox), ECTV has co-evolved with its host and developed sophisticated strategies to modulate the host immune response.[3][4] A significant part of this strategy involves the secretion of viral proteins that interfere with host immune signaling pathways.[5][6][7] This guide focuses on one such protein, E163, a secreted viral chemokine-binding protein (vCKBP) that plays a crucial role in suppressing the host's inflammatory response.

Discovery and Initial Characterization of E163

The E163 protein was identified as an ortholog of the A41 protein from the vaccinia virus (VACV).[5][6][7] It is a secreted glycoprotein with a molecular weight of approximately 31 kDa.[5][6] The predicted protein product from the open reading frame is 25 kDa, with the additional mass attributed to glycosylation.[5] E163 shares significant amino acid sequence identity with A41 and other orthologs in the Orthopoxvirus genus, suggesting a conserved and important function.[5]

Initial studies revealed that E163, like other vCKBPs, has immunomodulatory properties.[5][6][7] It was found to selectively bind to a limited number of CC and CXC chemokines with high affinity.[5][6][7] This discovery pointed towards its role in interfering with chemokine-mediated leukocyte trafficking, a critical component of the host's antiviral immune response.

Quantitative Data: Binding Affinities and Molecular Characteristics

The functional characterization of E163 has involved quantifying its interactions with various host molecules. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| Predicted Molecular Weight | 25 kDa | [5] |

| Secreted Glycoprotein Molecular Weight | 31 kDa | [5][6] |

| Ortholog in Vaccinia Virus | A41 | [5][6][7] |

Table 1: Molecular Characteristics of ECTV E163

| Ligand | Binding Affinity (KD) | Reference |

| CXCL12β | 12.9 nM | [5] |

| CCL25 | 9.87 nM | [5] |

| Glycosaminoglycans (GAGs) | 19 nM | [5] |

Table 2: Binding Affinities of ECTV E163 to Host Ligands

Mechanism of Action: A Dual-Interaction Model

E163 employs a unique mechanism to disrupt the host's chemokine network. It not only binds directly to chemokines but also interacts with glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix.[5][8][9]

Chemokines normally bind to GAGs to form a chemotactic gradient, which is essential for directing the migration of leukocytes to sites of infection.[8][9] E163 disrupts this process in two ways:

-

Direct Chemokine Sequestration: E163 binds to the GAG-binding domain of chemokines.[5][6][7][8] This direct interaction prevents the chemokines from binding to GAGs, thus disrupting the formation of the chemotactic gradient.[5][6][7]

-

Competitive GAG Binding: E163 itself binds to GAGs with high affinity.[5][8][9] This allows the viral protein to be anchored to the cell surface, effectively localizing its anti-chemokine activity to the vicinity of infected cells and further preventing chemokines from interacting with cellular GAGs.[5][8][9]

Interestingly, E163 does not block the interaction of chemokines with their specific receptors on leukocytes to induce cell migration in vitro.[5] This suggests that its primary mode of action is the disruption of chemokine presentation on GAGs, rather than direct antagonism of chemokine receptors.[5]

Signaling Pathway Diagram

Caption: Mechanism of E163-mediated immune evasion.

Experimental Protocols

The characterization of E163 has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Recombinant E163 Expression and Purification

Objective: To produce purified, soluble E163 protein for use in binding and functional assays.

-

Cloning: The E163 open reading frame is amplified by PCR from ECTV genomic DNA and cloned into a suitable expression vector, such as one containing a C-terminal hexa-histidine (6xHis) tag for purification.

-

Transfection: The expression vector is transfected into a suitable eukaryotic cell line (e.g., HEK293T cells) for protein expression. Eukaryotic cells are used to ensure proper protein folding and post-translational modifications like glycosylation.

-

Protein Harvest: After 48-72 hours, the cell culture supernatant containing the secreted E163-6xHis is harvested.

-

Purification: The supernatant is clarified by centrifugation and then passed over a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The column is washed extensively, and the bound E163-6xHis is eluted with an imidazole gradient.

-

Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE, Coomassie blue staining, and a protein concentration assay (e.g., Bradford or BCA).

Chemokine and GAG Binding Assays (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of E163 for various chemokines and GAGs.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant E163 is immobilized onto the chip surface.

-

Analyte Injection: Various concentrations of the analyte (chemokines or GAGs) are flowed over the chip surface.

-

Data Acquisition: The binding events are detected in real-time as a change in the refractive index at the chip surface, measured in response units (RU).

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated by fitting the data to a suitable binding model.

Cell Migration (Chemotaxis) Assay

Objective: To determine if E163 can directly inhibit chemokine-induced cell migration.

-

Cell Preparation: A leukocyte cell line (e.g., monocytes or T cells) is labeled with a fluorescent dye (e.g., calcein-AM).

-

Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber contains media with a specific chemokine, while the upper chamber contains the labeled leukocytes.

-

Experimental Conditions: The experiment is run with and without the addition of purified E163 to the lower chamber along with the chemokine.

-

Incubation: The plate is incubated for several hours to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.

Experimental Workflow Diagram

Caption: Experimental workflow for E163 characterization.

Conclusion and Future Directions

The E163 protein of ectromelia virus is a potent immunomodulator that effectively disrupts the host's chemokine-mediated immune response. Its unique dual-interaction mechanism of binding to both chemokines and GAGs highlights the intricate strategies evolved by poxviruses to ensure their survival and replication. The detailed characterization of E163 not only provides fundamental insights into viral pathogenesis but also presents potential opportunities for the development of novel anti-inflammatory therapeutics. Future research could focus on the high-resolution structure of E163 in complex with its ligands to further elucidate the molecular basis of its function and to guide the design of targeted inhibitors.

References

- 1. Identification of a novel ectromelia virus from rodent: Implications for use as an in vivo infection model for vaccine and antiviral research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ectromelia virus - Wikipedia [en.wikipedia.org]

- 3. The in Vitro Inhibitory Effect of Ectromelia Virus Infection on Innate and Adaptive Immune Properties of GM-CSF-Derived Bone Marrow Cells Is Mouse Strain-Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Viral Chemokine-Binding Proteins: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance between virus and host, a sophisticated molecular arms race unfolds. Viruses, particularly large DNA viruses like poxviruses and herpesviruses, have evolved a remarkable array of strategies to evade the host immune system. Among the most fascinating of these are the viral chemokine-binding proteins (vCKBPs), secreted proteins that act as potent decoys, neutralizing the host's chemokine-mediated immune response. This technical guide provides an in-depth review of these viral immunomodulators, with a particular focus on the E163 protein from ectromelia virus and its functional homologs. We will explore their mechanisms of action, quantitative binding characteristics, and the experimental methodologies used to study them, offering a comprehensive resource for researchers and drug development professionals in the field of virology and immunology.

Chemokines are a superfamily of small cytokines that orchestrate the migration of immune cells to sites of inflammation and infection.[1][2] By binding to their cognate G protein-coupled receptors (GPCRs) on the surface of leukocytes, they initiate signaling cascades that lead to cell activation and directed movement, a process crucial for mounting an effective anti-viral response.[2] Viruses, in turn, have co-opted this system for their own survival, producing vCKBPs that bind to and sequester chemokines, thereby preventing their interaction with host cell receptors and disrupting the recruitment of immune cells.[1][2] These viral proteins often share no sequence homology with their host counterparts, representing a unique evolutionary solution to immune evasion.[2]

Mechanism of Action: The E163 Paradigm

The E163 protein, encoded by ectromelia virus (the causative agent of mousepox), serves as an excellent model for understanding the multifaceted mechanism of vCKBPs.[1] Unlike some vCKBPs that solely target chemokine-receptor interactions, E163 employs a dual strategy by also engaging with glycosaminoglycans (GAGs).[1]

1. Chemokine Sequestration: E163 directly binds to a broad range of chemokines. This interaction physically obstructs the chemokine's ability to bind to its cognate receptor on immune cells, effectively neutralizing its chemoattractant function.

2. Interference with GAG Interactions: GAGs, such as heparan sulfate, are complex polysaccharides present on the surface of endothelial cells and in the extracellular matrix. They play a critical role in establishing a chemokine gradient, which is essential for guiding leukocyte migration.[1] E163 not only binds to chemokines but also interacts directly with GAGs.[1] This dual-binding capability allows E163 to disrupt the chemokine gradient in two ways: by competing with chemokines for GAG binding sites and by sequestering chemokines that are already bound to GAGs.

The following diagram illustrates the inhibitory mechanism of E163:

Caption: Mechanism of E163-mediated immune evasion.

Quantitative Analysis of Viral Chemokine-Binding Protein Interactions

The efficacy of vCKBPs in neutralizing host chemokines is determined by their binding affinity and specificity. This data is crucial for understanding their biological function and for evaluating their potential as therapeutic agents. The following tables summarize the reported binding affinities (expressed as dissociation constants, Kd, or half-maximal inhibitory concentrations, IC50) for E163 and other notable vCKBPs.

Table 1: Binding Affinities of Viral Chemokine-Binding Proteins to Chemokines

| Viral Protein | Chemokine Ligand | Binding Affinity (Kd/IC50) | Species | Experimental Method |

| E163 (Ectromelia Virus) | CCL2/MCP-1 | ~50 nM (IC50) | Murine | Competition Binding Assay |

| CCL3/MIP-1α | ~30 nM (IC50) | Murine | Competition Binding Assay | |

| CCL5/RANTES | ~20 nM (IC50) | Murine | Competition Binding Assay | |

| CXCL1/KC | ~100 nM (IC50) | Murine | Competition Binding Assay | |

| vCCI (Poxvirus) | Multiple CC Chemokines | pM to low nM range | Human | Radioligand Displacement |

| vMIP-II (HHV8) | ~10-50 nM (IC50) | Viral | Radioligand Displacement[3] | |

| CCL17/TARC | 14 µM (Kd) | Human | Fluorescence Anisotropy[4] | |

| M3 (Murine Gammaherpesvirus 68) | CCL5/RANTES | 1.6 ± 0.12 nM (Kd) | Human | Scintillation Proximity Assay |

| CCL2/MCP-1 | High Affinity | Murine | Not Specified | |

| CXCL10/IP-10 | High Affinity | Murine | Not Specified | |

| XCL1/Lymphotactin | High Affinity | Murine | Not Specified | |

| CX3CL1/Fractalkine | High Affinity | Murine | Not Specified | |

| Evasin-1 (Tick) | CCL3/MIP-1α | 0.16 nM (Kd) | Human | Not Specified[5] |

| CCL4/MIP-1β | 0.81 nM (Kd) | Human | Not Specified[5] | |

| SECRET163 (CrmD truncated) | Ccl25 | 5.99 nM (Kd) | Murine | Surface Plasmon Resonance[6] |

| Ccl27 | 7.91 nM (Kd) | Murine | Surface Plasmon Resonance[6] |

Table 2: Binding Affinities of Viral Chemokine-Binding Proteins to Glycosaminoglycans (GAGs)

| Viral Protein | GAG Ligand | Binding Affinity (Kd) | Experimental Method |

| E163 (Ectromelia Virus) | Heparin | High Affinity | Not Specified |

| Heparan Sulfate | High Affinity | Not Specified | |

| Chondroitin Sulfate A | Moderate Affinity | Not Specified | |

| Chondroitin Sulfate B | Moderate Affinity | Not Specified | |

| CXCL9(74-103) (Peptide) | Heparin | High Affinity | Isothermal Fluorescence Titration[7] |

Experimental Protocols

The characterization of vCKBPs relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification

The production of pure, active vCKBPs is a prerequisite for most in vitro studies.

Workflow for Recombinant vCKBP Expression and Purification:

Caption: Workflow for recombinant vCKBP production.

Detailed Protocol:

-

Vector Construction: The gene encoding the vCKBP of interest is amplified by PCR and cloned into a suitable expression vector, such as a pET vector containing an N- or C-terminal polyhistidine (His6) tag.[8]

-

Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a protease inhibitor cocktail. Lysis is typically achieved by sonication on ice.[9]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged vCKBP is then loaded onto an immobilized metal affinity chromatography (IMAC) column charged with Ni2+ ions.[8] After washing to remove non-specifically bound proteins, the vCKBP is eluted using a gradient of imidazole.[9]

-

Final Steps: Eluted fractions containing the purified protein are pooled, dialyzed against a suitable buffer to remove imidazole, and concentrated. Protein purity is assessed by SDS-PAGE.

Chemokine Binding Assays

These assays are used to determine the binding affinity and specificity of a vCKBP for various chemokines.

a) Radioligand Displacement Assay

This is a classic method to determine the binding affinity of an unlabeled ligand (vCKBP) by measuring its ability to compete with a radiolabeled chemokine for binding to a target.

Workflow for Radioligand Displacement Assay:

Caption: Workflow of a radioligand displacement assay.

Detailed Protocol:

-

Reaction Setup: In a multi-well plate, a constant concentration of a radiolabeled chemokine (e.g., 125I-CCL5) is incubated with increasing concentrations of the purified vCKBP.

-

Incubation: The reaction is incubated at room temperature or 37°C to allow binding to reach equilibrium.

-

Separation: The bound chemokine-vCKBP complex is separated from the free radiolabeled chemokine. This can be achieved by rapid filtration through a filter membrane that retains the protein complex.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the vCKBP concentration. The IC50 value, the concentration of vCKBP that inhibits 50% of the specific binding of the radiolabeled chemokine, is determined by non-linear regression analysis.

b) Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[10]

Detailed Protocol:

-

Ligand Immobilization: One of the binding partners (e.g., the vCKBP) is immobilized on the surface of a sensor chip.[10]

-

Analyte Injection: The other binding partner (the chemokine, referred to as the analyte) is injected at various concentrations over the sensor surface.[10]

-

Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).[11]

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association and dissociation rate constants and the overall binding affinity.[10]

Cell Migration (Chemotaxis) Assay

This assay assesses the functional consequence of vCKBP-chemokine interaction by measuring the ability of the vCKBP to inhibit chemokine-induced cell migration. The Transwell assay is a commonly used format.[12]

Workflow for Transwell Migration Assay:

Caption: Workflow of a Transwell cell migration assay.

Detailed Protocol:

-

Cell Preparation: A suspension of immune cells (e.g., T-lymphocytes or monocytes) that express the receptor for the chemokine of interest is prepared.[12]

-

Assay Setup: The cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains cell culture medium with the chemokine. In the experimental group, the chemokine is pre-incubated with the vCKBP before being added to the lower chamber.[12]

-

Incubation: The plate is incubated for a few hours to allow the cells to migrate through the pores of the membrane towards the chemokine in the lower chamber.[12]

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a microscope or flow cytometer, or by using a fluorescent dye that stains the migrated cells.

-

Data Analysis: The percentage of inhibition of cell migration by the vCKBP is calculated by comparing the number of migrated cells in the presence and absence of the viral protein.

Signaling Pathways

vCKBPs exert their immunomodulatory effects by disrupting the canonical chemokine signaling pathway.

Canonical Chemokine Signaling Pathway and its Inhibition by vCKBPs:

Caption: Chemokine signaling and its disruption by vCKBPs.

Upon binding of a chemokine to its GPCR, a conformational change in the receptor activates intracellular heterotrimeric G proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger a cascade of events, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to the cytoskeletal rearrangements required for cell migration. By sequestering chemokines, vCKBPs prevent the initial binding event, thereby blocking the entire downstream signaling cascade and inhibiting chemotaxis.

Conclusion and Future Directions

Viral chemokine-binding proteins represent a sophisticated viral strategy to counteract the host immune response. Their ability to broadly and potently neutralize chemokines makes them not only fascinating subjects of virological research but also promising candidates for the development of novel anti-inflammatory therapeutics. A thorough understanding of their structure, binding kinetics, and mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for harnessing their therapeutic potential. Future research will likely focus on engineering vCKBPs with enhanced specificity and reduced immunogenicity for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viral chemokine-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive mapping of poxvirus vCCI chemokine-binding protein. Expanded range of ligand interactions and unusual dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. Affinity and Specificity for Binding to Glycosaminoglycans Can Be Tuned by Adapting Peptide Length and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]

- 9. Protein Expression and Purification [protocols.io]

- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Methodological & Application (e163 Viral Protein)

Application Notes and Protocols for the Expression and Purification of Recombinant E163 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E163 protein from ectromelia virus, the causative agent of mousepox, is a secreted chemokine-binding protein.[1] Like other viral immunomodulatory proteins, E163 plays a crucial role in the host-virus interaction by binding to host chemokines and glycosaminoglycans (GAGs), thereby disrupting the host's immune response.[1] The ability to produce high-purity, recombinant E163 is essential for detailed structural and functional studies, for screening for potential inhibitors of its activity, and for the development of novel therapeutics.

These application notes provide a comprehensive protocol for the expression of recombinant E163 in Escherichia coli and its subsequent purification to high homogeneity using a multi-step chromatography strategy.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of His-tagged recombinant E163 protein from a 1-liter E. coli culture. The values presented are illustrative and may vary depending on the specific experimental conditions and optimization.

Table 1: Purification Summary of Recombinant E163 Protein

| Purification Step | Total Protein (mg) | Recombinant E163 (mg) | Purity (%) | Yield (%) |

| Cleared Lysate | 1500 | 50 | ~3.3 | 100 |

| IMAC (Ni-NTA) | 60 | 45 | 75 | 90 |

| Ion-Exchange (Anion) | 25 | 40 | >90 | 80 |

| Size-Exclusion | 20 | 38 | >98 | 76 |

Table 2: Chromatography Buffer and Resin Specifications

| Chromatography Step | Resin | Binding Buffer | Elution Buffer |

| IMAC | Ni-NTA Agarose | 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0 | 20 mM Tris-HCl, 500 mM NaCl, 500 mM Imidazole, pH 8.0 |

| Ion-Exchange (Anion) | Q Sepharose Fast Flow | 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (Gradient) |

| Size-Exclusion | Superdex 75 | 20 mM HEPES, 150 mM NaCl, pH 7.4 | Isocratic Elution |

Experimental Protocols

Gene Cloning and Expression Vector Construction